Ethyl 4-[(phenoxyacetyl)amino]benzoate
Description
Ethyl 4-[(phenoxyacetyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxyl position and a phenoxyacetyl-substituted amino group at the para position of the aromatic ring.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl 4-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)13-8-10-14(11-9-13)18-16(19)12-22-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19) |
InChI Key |
ZPIBNJSEYKTXBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural analogs of ethyl 4-[(phenoxyacetyl)amino]benzoate, their substituents, molecular weights, and biological/physical properties:
Physicochemical Properties
- Solubility: Ethoxylated derivatives (e.g., ethoxylated ethyl 4-aminobenzoate) exhibit improved water solubility (>99% purity, yellow viscous liquid) due to ethylene oxide grafting .
- Lipophilicity : Fluorinated or halogenated analogs (e.g., 4-fluorobenzoyl or 4-bromophenylacetyl derivatives) show increased logP values, favoring blood-brain barrier penetration in drug design .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Substituents like fluorine or bromine enhance binding to hydrophobic enzyme pockets (e.g., aquaporins or kinases) .
- Steric Effects: Bulky groups (e.g., 2,4-dichlorophenoxy) reduce metabolic stability but improve target specificity in agrochemicals .
Key Research Findings
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